molecular formula C9H10N2O3S B8635863 N-nicotinoyl-D,L-cysteine

N-nicotinoyl-D,L-cysteine

Cat. No.: B8635863
M. Wt: 226.25 g/mol
InChI Key: XXAHMKAMYCVWLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Nicotinoyl-D,L-cysteine is a cysteine derivative where the amino group of cysteine is conjugated with a nicotinoyl moiety (derived from nicotinic acid). This compound is structurally analogous to N-acetylcysteine (NAC), but with a nicotinoyl group replacing the acetyl group. These compounds are critical in detoxification pathways, acting as precursors to glutathione or biomarkers for xenobiotic exposure .

Properties

Molecular Formula

C9H10N2O3S

Molecular Weight

226.25 g/mol

IUPAC Name

2-(pyridine-3-carbonylamino)-3-sulfanylpropanoic acid

InChI

InChI=1S/C9H10N2O3S/c12-8(6-2-1-3-10-4-6)11-7(5-15)9(13)14/h1-4,7,15H,5H2,(H,11,12)(H,13,14)

InChI Key

XXAHMKAMYCVWLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC(CS)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Acetylcysteine (NAC)

  • Structure: Acetylated at the amino group of L-cysteine (C5H9NO3S; MW 163.19 g/mol) .
  • Biological Role :
    • Precursor to glutathione, enhancing antioxidant capacity .
    • Direct scavenger of reactive oxygen species (ROS) .
  • Clinical Applications :
    • Mucolytic agent in respiratory diseases .
    • Antioxidant therapy in cardiac surgery (though benefits vs. risks remain debated) .
    • Treatment of enteral feeding intolerance in preterm neonates .

Glutathione (GSH)

  • Structure : Tripeptide (γ-glutamyl-cysteinyl-glycine).
  • Comparison with NAC: NAC serves as a cysteine donor to replenish intracellular GSH . GSH has a shorter half-life and lower bioavailability compared to NAC, which is more stable and orally bioavailable .

Mercapturic Acids (N-Acetyl-S-Substituted-L-Cysteines)

These urinary metabolites are formed via glutathione conjugation and acetylation. Key examples include:

Compound Name (Abbreviation) Parent Compound Biomarker For Molecular Formula Key Reference
N-Acetyl-S-(3-hydroxypropyl)-L-cysteine (3-HPMA) Acrolein Tobacco smoke, combustion products C8H13NO4S
N-Acetyl-S-(2-hydroxypropyl)-L-cysteine (2-HPMA) Propylene oxide Industrial chemical exposure C8H13NO4S
N-Acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA) Acrylamide Dietary or occupational acrylamide exposure C7H12N2O4S
  • Functional Differences :
    • Substituents on the sulfur atom determine specificity as biomarkers. For example, 3-HPMA reflects acrolein exposure, while 2-HPMA indicates propylene oxide .
    • Detection rates and limits vary; e.g., AAMA has a urinary detection limit (LLOD) of 0.1 µg/L .

L-Cysteine and D,L-Cysteine

  • Structure: Free thiol group, non-acetylated.
  • Comparison with NAC :
    • L-cysteine is rapidly oxidized in vivo, limiting its therapeutic utility. NAC’s acetyl group enhances stability and bioavailability .
    • D,L-cysteine (racemic mixture) shows lower biological activity compared to the L-isomer .

N,N-Diacetyl-L-Cysteine

  • Structure: Dual acetyl groups on the amino and thiol groups (C7H11NO4S; MW 205.23 g/mol) .

Key Research Findings

  • NAC vs. Glutathione : NAC restored glutathione levels in oxidative stress models at 50–100 µM concentrations, while GSH required higher doses due to degradation .
  • Mercapturic Acids as Biomarkers : Urinary 3-HPMA levels in smokers correlate with acrolein exposure (mean concentration: 1.2 µg/g creatinine) .
  • Clinical Safety: NAC doses >1,200 mg/day may cause gastrointestinal side effects, whereas mercapturic acids (e.g., 2-HPMA) are non-toxic biomarkers .

Limitations and Contradictions

  • Nomenclature Confusion: clarifies that "acetylcysteine" and "N-acetylcysteine" refer to the same compound (CAS 616-91-1), though naming conventions vary .
  • Data Gaps: N-Nicotinoyl-D,L-cysteine lacks direct studies in the provided evidence; comparisons rely on structural analogs.

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